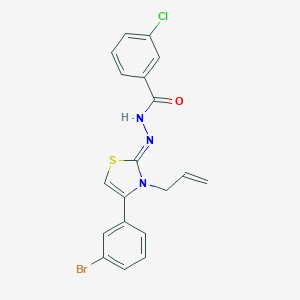

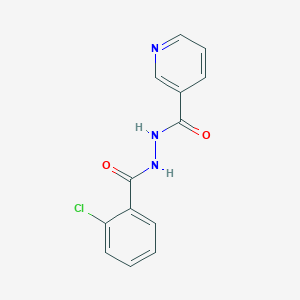

![molecular formula C20H20N2S4 B382226 1,6-双(苯并[d]噻唑-2-基硫代)己烷 CAS No. 144705-29-3](/img/structure/B382226.png)

1,6-双(苯并[d]噻唑-2-基硫代)己烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1,6-Bis(benzo[d]thiazol-2-ylthio)hexane” is a compound that contains a thiazole ring, which is an organic five-aromatic ring compound with a general formula of C3H3NS . Thiazoles are used to obtain free carbene particles and complexed with transition metals . They have potent biological applications and show similar chemical and physical properties to pyridine and pyrimidine .

Synthesis Analysis

The synthesis of thiazole derivatives involves several artificial paths and varied physico-chemical factors . For instance, Bis-thiazoles were prepared by the reaction of 3-hexylthiophene with lithium 2,2,6,6-tetramethylpiperidide to give 4-hexylthiophene-2-carbaldehyde, which was then reacted with dithiooxamide to give the desired product .

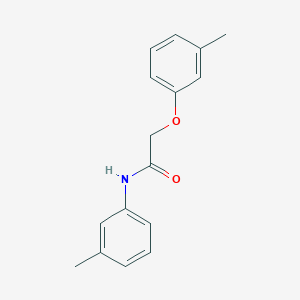

Molecular Structure Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .

Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals . Their salts are used as catalysts in the reaction of Stetter and benzoin condensation .

Physical And Chemical Properties Analysis

Thiazoles are light-yellow liquids with an odor similar to pyridine . They show similar chemical and physical properties to pyridine and pyrimidine .

科学研究应用

Medicinal Chemistry

1,6-Bis(benzo[d]thiazol-2-ylthio)hexane: is a compound that falls under the category of thiazoles, which are known for their diverse biological activities. In medicinal chemistry, this compound can be explored for its potential in drug design and development due to the thiazole ring’s ability to act as a core structure for various pharmacologically active molecules. Thiazoles have been utilized in creating compounds with antioxidant, analgesic, anti-inflammatory, and antimicrobial properties . Specifically, derivatives of thiazoles have shown promise in antitumor and cytotoxic activities, which could be an area of interest for further research using 1,6-Bis(benzo[d]thiazol-2-ylthio)hexane as a parent molecule .

Agriculture

In the agricultural sector, thiazole derivatives have been used as precursors for the synthesis of fungicides and biocides. The antimicrobial properties of thiazoles could be harnessed to develop new formulations that help protect crops from bacterial and fungal infections. Research into the antimicrobial and antitubercular activities of thiazole compounds suggests potential applications in creating more effective and safer agrochemicals .

Materials Science

The structural properties of thiazoles make them suitable for applications in materials science. 1,6-Bis(benzo[d]thiazol-2-ylthio)hexane could be investigated for its utility in the synthesis of novel materials with specific electronic or photonic properties. For instance, benzothiazole derivatives have been studied for their anti-tubercular compounds, which could translate into materials with inherent antimicrobial properties .

Environmental Science

Thiazole compounds have been evaluated for their role in environmental science, particularly in the degradation of environmental pollutants. The potential of 1,6-Bis(benzo[d]thiazol-2-ylthio)hexane to form complexes with metals could be explored for applications in environmental remediation, such as the removal of heavy metals from contaminated water sources .

Analytical Chemistry

In analytical chemistry, thiazole derivatives are often used as reagents or indicators due to their chemical reactivity and colorimetric properties. 1,6-Bis(benzo[d]thiazol-2-ylthio)hexane could be a candidate for developing new analytical methods or enhancing existing ones, especially in the detection of metal ions or organic compounds .

Biochemistry

The biochemical applications of thiazoles are vast, given their presence in key biological molecules like Vitamin B1 (thiamine). Research into 1,6-Bis(benzo[d]thiazol-2-ylthio)hexane could uncover its role in enzymatic reactions or as a cofactor in metabolic pathways. Its potential in modulating biochemical processes could lead to insights into disease mechanisms or the development of new biochemical assays .

Pharmacology

Pharmacologically, thiazoles have been incorporated into various drugs due to their therapeutic properties. The exploration of 1,6-Bis(benzo[d]thiazol-2-ylthio)hexane in pharmacology could focus on its potential as a lead compound for the development of new medications. Its structural features could be advantageous in crossing biological barriers, enhancing drug delivery, or reducing side effects .

Industrial Applications

Lastly, the industrial applications of 1,6-Bis(benzo[d]thiazol-2-ylthio)hexane could be vast, ranging from its use in the synthesis of dyes and pigments to its role as a chemical intermediate in various industrial processes. The compound’s properties could be leveraged to improve the efficiency of chemical reactions or to create products with enhanced performance characteristics .

作用机制

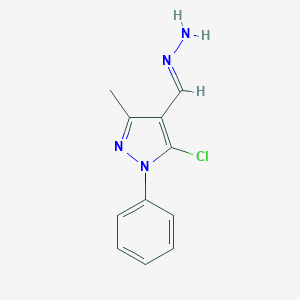

Target of Action

The primary target of 1,6-Bis(benzo[d]thiazol-2-ylthio)hexane is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal functioning of the bacterium, leading to its inability to proliferate and survive .

Biochemical Pathways

The inhibition of DprE1 disrupts the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption affects the integrity of the bacterial cell wall, leading to the bacterium’s death .

Pharmacokinetics

The compound’s molecular weight of 41665 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 generally have good absorption and distribution characteristics.

Result of Action

The result of the action of 1,6-Bis(benzo[d]thiazol-2-ylthio)hexane is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . This leads to a decrease in the bacterial population, aiding in the treatment of tuberculosis .

Action Environment

The action of 1,6-Bis(benzo[d]thiazol-2-ylthio)hexane is influenced by various environmental factors. For instance, the presence of electron-donating groups at the para position of the benzothiazole ring can enhance the compound’s antitubercular activity . .

未来方向

Thiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer . They have been prepared for expenditure in cancer therapy . The current survey highlights a wide sight on the preparation and biological actions of materials having thiazole moiety . This suggests that thiazoles, including “1,6-Bis(benzo[d]thiazol-2-ylthio)hexane”, may have potential future applications in medicinal chemistry.

属性

IUPAC Name |

2-[6-(1,3-benzothiazol-2-ylsulfanyl)hexylsulfanyl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2S4/c1(7-13-23-19-21-15-9-3-5-11-17(15)25-19)2-8-14-24-20-22-16-10-4-6-12-18(16)26-20/h3-6,9-12H,1-2,7-8,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEXBTDEBKXTRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCCCCCCSC3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

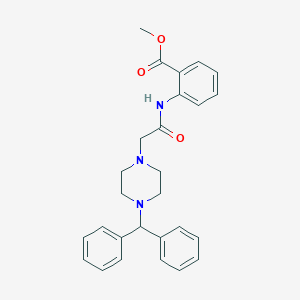

![N-[(Z)-[4-(4-methylsulfanylphenyl)-3-prop-2-enyl-1,3-thiazol-2-ylidene]amino]adamantane-1-carboxamide](/img/structure/B382155.png)